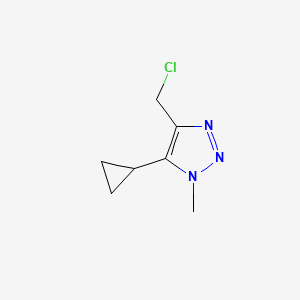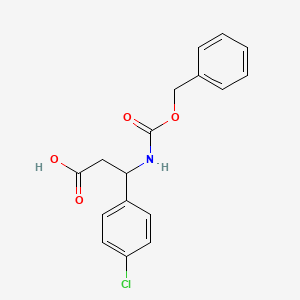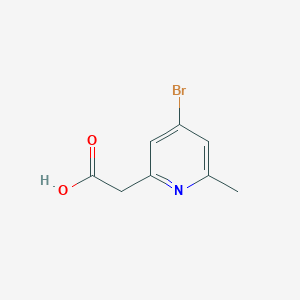![molecular formula C28H47N3O3S B13635930 Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate is a complex organic compound that features a bipyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate typically involves the reaction of 5’-methyl-[2,2’-bipyridin]-5-ylmethanesulfonate with tetrabutylammonium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are usually performed in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which are useful in catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological macromolecules and influence biochemical pathways.
Medicine: Explored for its potential therapeutic properties. It may have applications in drug development and as a diagnostic agent.
Mecanismo De Acción
The mechanism of action of Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological receptors or enzymes, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Bromide: A quaternary ammonium salt commonly used as a phase-transfer catalyst.
2,2’-Bipyridine: A bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in material science and catalysis
Uniqueness
Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate is unique due to its specific structural features, which combine the properties of tetrabutylammonium and bipyridine. This combination enhances its ability to form stable complexes with metal ions and its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C28H47N3O3S |
|---|---|
Peso molecular |
505.8 g/mol |
Nombre IUPAC |
[6-(5-methylpyridin-2-yl)pyridin-3-yl]methanesulfonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C12H12N2O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-9-2-4-11(13-6-9)12-5-3-10(7-14-12)8-18(15,16)17/h5-16H2,1-4H3;2-7H,8H2,1H3,(H,15,16,17)/q+1;/p-1 |
Clave InChI |
JASKKHZMFHVEGG-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CC1=CN=C(C=C1)C2=NC=C(C=C2)CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)

![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)





